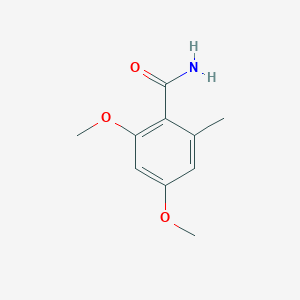

2,4-Dimethoxy-6-methylbenzamide

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2,4-dimethoxy-6-methylbenzamide |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H2,11,12) |

InChI Key |

PQKFBIVPDGGROX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-6-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of the predicted physicochemical properties of 2,4-Dimethoxy-6-methylbenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public-access databases, this guide provides a robust framework for its characterization. By leveraging data from structurally analogous compounds, we present estimated values for key physicochemical parameters. Furthermore, this document details validated, step-by-step experimental protocols for the determination of essential properties such as melting point, solubility, pKa, and lipophilicity (logP). It also includes predicted spectral characteristics and discusses potential synthetic routes and safety considerations, thereby providing a thorough resource for researchers initiating studies on this and related benzamide derivatives.

Introduction: The Significance of Benzamides and Physicochemical Profiling

The benzamide scaffold is a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] The substitution pattern on the aromatic ring and the amide functionality profoundly influences the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. The specific compound of interest, 2,4-Dimethoxy-6-methylbenzamide, possesses a substitution pattern that is anticipated to modulate its physicochemical properties in a manner relevant to drug action.

A comprehensive understanding of a compound's physicochemical properties is a critical prerequisite for successful drug development.[2] These properties, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for therapeutic efficacy.[3] Early and accurate characterization of these parameters is essential to guide lead optimization and mitigate late-stage attrition in the drug development pipeline.

This guide is structured to provide both a predictive overview of the physicochemical landscape of 2,4-Dimethoxy-6-methylbenzamide and the practical, experimental methodologies required for its empirical validation.

Chemical Identity and Predicted Physicochemical Properties

While a specific CAS number for 2,4-Dimethoxy-6-methylbenzamide is not readily found in major chemical databases, its structure can be definitively established. This section provides the fundamental chemical identifiers and a table of predicted physicochemical properties derived from the analysis of structurally related compounds.

Table 1: Chemical Identity of 2,4-Dimethoxy-6-methylbenzamide

| Identifier | Value |

| IUPAC Name | 2,4-Dimethoxy-6-methylbenzamide |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CC1=C(C(=O)N)C(=CC(=C1)OC)OC |

| InChI Key | (Predicted) |

Table 2: Predicted Physicochemical Properties of 2,4-Dimethoxy-6-methylbenzamide

| Property | Predicted Value | Basis for Prediction and Commentary |

| Melting Point (°C) | 140 - 160 | Based on melting points of substituted benzamides. The presence of two methoxy groups and a methyl group may influence crystal lattice packing. For comparison, 4-methylbenzamide has a melting point of 159-162 °C. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the presence of the polar amide group capable of strong intermolecular hydrogen bonding. |

| Aqueous Solubility | Low to Moderate | The amide group enhances water solubility, but the aromatic ring and methyl/methoxy substituents increase lipophilicity. Solubility is expected to be pH-dependent. |

| logP (Octanol/Water) | 1.5 - 2.5 | The dimethoxy and methyl substitutions increase lipophilicity compared to unsubstituted benzamide. This value suggests moderate membrane permeability. |

| pKa (acidic) | ~17 | The N-H proton of the primary amide is weakly acidic. |

| pKa (basic) | -1 to -2 | The carbonyl oxygen is weakly basic. |

Note: The values presented in Table 2 are estimations based on data from structurally similar compounds and established physicochemical principles. Experimental verification is crucial for accurate characterization.

Structural Elucidation: Spectroscopic Characterization

The definitive identification of a synthesized compound relies on a suite of spectroscopic techniques. Based on the structure of 2,4-Dimethoxy-6-methylbenzamide, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons (which may be broad and exchangeable with D₂O), the methyl protons, and the two methoxy group protons. The aromatic protons' splitting pattern will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bearing substituents), the methyl carbon, and the two methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy groups.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2,4-Dimethoxy-6-methylbenzamide.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.[4]

Protocol:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute for an initial approximate determination.

-

Allow the apparatus to cool, then repeat with a fresh sample, heating at a slower rate (1-2 °C/minute) as the approximate melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.[5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Protocol:

-

Add an excess amount of solid 2,4-Dimethoxy-6-methylbenzamide to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle or centrifuge the sample to separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Lipophilicity: Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a reliable technique for its determination.[7]

Protocol:

-

Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Dissolve a known amount of 2,4-Dimethoxy-6-methylbenzamide in the aqueous phase.

-

Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.

-

Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the logP value using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Acid Dissociation Constant (pKa) Determination

The pKa value(s) indicate the extent of ionization at a given pH. Potentiometric titration is a common method for its determination.

Protocol:

-

Dissolve a precise amount of 2,4-Dimethoxy-6-methylbenzamide in a suitable solvent (e.g., a co-solvent system like water-methanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

The pKa can be determined from the inflection point of the titration curve.

Synthesis and Potential Biological Context

The biological significance of 2,4-Dimethoxy-6-methylbenzamide is yet to be fully explored. However, the benzamide moiety is present in numerous biologically active molecules, including inhibitors of various enzymes and receptor modulators.[9] The specific substitution pattern of this compound may confer novel pharmacological properties, making it a target of interest for screening in various disease models.

Safety and Handling

No specific safety data for 2,4-Dimethoxy-6-methylbenzamide is available. Therefore, it is prudent to handle this compound with the care afforded to all new chemical entities. Based on the safety data for structurally similar compounds such as 2,4-dimethoxy-6-methylbenzaldehyde, the following precautions are recommended:[4][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 2,4-Dimethoxy-6-methylbenzamide. By consolidating information from analogous compounds and presenting detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. The provided methodologies will enable the empirical determination of the compound's key physicochemical parameters, which is a critical step in its evaluation as a potential therapeutic agent. Further experimental work is necessary to validate the predicted properties and to fully elucidate the pharmacological potential of this and related benzamide derivatives.

Visualizations

Caption: Workflow for the physicochemical characterization of 2,4-Dimethoxy-6-methylbenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. 2,4-Dimethoxy-6-methylbenzaldehyde - Wikidata [wikidata.org]

- 8. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

chemical structure analysis of 2,4-Dimethoxy-6-methylbenzamide

Advanced Structural Analysis and Synthetic Utility of 2,4-Dimethoxy-6-methylbenzamide: A Core Building Block in Alkaloid and Polyketide Synthesis

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter molecules that serve as critical linchpins in complex total syntheses. 2,4-Dimethoxy-6-methylbenzamide (and its N,N-dimethyl derivative) is one such bifunctional building block. Its unique electronic topology—featuring an electron-rich aromatic core coupled with a highly directing amide group—makes it an indispensable precursor for the construction of biologically active isoquinolines, polyketides, and protoberberine alkaloids.

This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic causality, and field-proven experimental protocols associated with 2,4-dimethoxy-6-methylbenzamide.

Structural and Electronic Profiling

The synthetic utility of 2,4-dimethoxy-6-methylbenzamide stems from the synergistic relationship between its substituents:

-

The Amide Group (C1): Acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen strongly coordinates with electropositive metals (like Lithium), pre-organizing the base in close proximity to the ortho-methyl group.

-

The Methoxy Groups (C2, C4): While these groups donate electron density into the aromatic ring via resonance (rendering the ring electron-rich), the oxygen atoms also possess lone pairs that can participate in competitive metal chelation.

-

The Ortho-Methyl Group (C6): Positioned adjacently to the DMG, the protons on this methyl group are unusually acidic. Deprotonation yields a stabilized benzylic carbanion (an "ortho-toluamide anion"), which serves as a potent carbon nucleophile.

Mechanistic Insights: The Causality of Benzylic Deprotonation

A critical challenge in working with 2,4-dimethoxy-6-methylbenzamide is navigating its complex chelation networks. Experimentalists often default to standard bases like Lithium Diisopropylamide (LDA), but this frequently leads to synthetic dead-ends.

The Chelation Trap: When treating 2,4-dimethoxy-6-methylbenzamide with LDA, the lithium cation is heavily coordinated by both the amide carbonyl and the C2 methoxy oxygen. Enders et al. demonstrated that even when using up to 3 equivalents of LDA, the reaction mixture forms a bright orange complex, but fails to yield the desired nucleophilic addition product[1]. The causality here is thermodynamic: LDA forms a stable, non-productive chelate that traps the molecule, preventing the benzylic anion from reacting with subsequent electrophiles.

The Solution (s-BuLi / TMEDA): To break this chelate, a stronger thermodynamic driving force is required. By switching to a highly reactive base (s-BuLi) paired with a strong bidentate lithium-sequestering agent (TMEDA), the non-productive chelation is disrupted. This combination successfully strips the proton from the C6 methyl group, generating a highly reactive, deep burgundy benzylic carbanion capable of executing complex tandem 1,2-addition/ring-closure reactions[1].

Reaction pathway of tandem 1,2-addition/cyclization via benzylic carbanion.

Quantitative Process Optimization Data

To ensure reproducibility, quantitative data regarding the deprotonation sequence is summarized below. This data highlights the necessity of base selection and visual validation during the workflow.

| Base System | Equivalents | Solvent System | Visual Validation (Anion) | Synthetic Outcome |

| LDA | 2.0 - 3.0 | Et₂O | Bright Orange | Chelation trap; No product isolated |

| s-BuLi / TMEDA | 7.0 | Et₂O / THF | Deep Burgundy / Red | Successful 1,2-addition; 55% yield |

Table 1: Optimization of deprotonation conditions for 2,4-dimethoxy-6-methylbenzamide[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In organometallic chemistry, visual cues (such as distinct color changes) serve as internal diagnostics, ensuring the experimentalist that the reactive intermediate has successfully formed before the addition of expensive downstream reagents.

Protocol A: Tandem 1,2-Addition/Cyclization for Alkaloid Synthesis

Adapted from the synthesis of Tetrahydropalmatine[1].

-

Substrate Preparation: Dissolve 2,4-dimethoxy-6-methylbenzamide (1.0 equiv) in anhydrous Et₂O. Add a minimal amount of anhydrous THF to maintain the solubility of the lithiated species.

-

Temperature Control: Cool the reaction vessel to -78 °C under a strict Argon atmosphere.

-

Anion Generation: Dropwise, add an equimolar mixture of s-BuLi and TMEDA (7.0 equiv).

-

Visual Validation: Monitor the reaction. The successful formation of the benzylic carbanion is confirmed when the solution transitions to a deep burgundy/red color. Do not proceed if the solution remains pale or bright orange.

-

Electrophilic Addition: Introduce the electrophile (e.g., a 3,4-dimethoxybenzaldehyde SAMP hydrazone) pre-complexed with AlMe₃ (3.1 equiv) to activate the C=N double bond.

-

Cyclization & Isolation: Allow the mixture to slowly warm to room temperature over 16 hours. Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography to isolate the dihydroisoquinolone derivative.

Protocol B: Acylation for Polyketide Synthesis

Adapted from the synthesis of Fusarentin methyl ethers[2].

-

Anion Generation: Deprotonate N,N-dimethyl-2,4-dimethoxy-6-methylbenzamide using a strong lithium base at -78 °C to form the benzylic anion.

-

Weinreb Amide Trapping: Slowly add the chiral Weinreb amide (e.g., N-methoxy-N-methyl-(S)-3-tert-butyldimethylsilyloxyhexanamide) to the reaction mixture. The stable tetrahedral intermediate prevents over-addition.

-

Quenching: Quench the reaction with an acidic buffer to collapse the tetrahedral intermediate, yielding the corresponding ketone.

-

Downstream Processing: Subject the ketone to stereoselective reduction using catecholborane to yield an anti-1,3-diol, followed by acid-catalyzed cyclization to form the final fusarentin architecture[2].

Conclusion

2,4-Dimethoxy-6-methylbenzamide is far more than a simple aromatic amide; it is a highly programmable synthetic module. By understanding the causality behind its chelation properties and leveraging the correct thermodynamic drivers (such as the s-BuLi/TMEDA system), researchers can reliably generate its benzylic carbanion. This unlocks direct pathways to complex, stereodefined polyketides and protoberberine alkaloids, significantly truncating total synthesis routes.

References

-

Boudou, M., & Enders, D. "Asymmetric Synthesis of Tetrahydropalmatine via Tandem 1,2-Addition/Cyclization." Journal of Organic Chemistry, 2005. 1

-

McNicholas, C., Simpson, T. J., & Willett, N. J. "Enantioselective Synthesis of Fusarentin Methyl Ethers: Insecticidal Metabolites of Fusarium larvarum." Tetrahedron Letters, 1996. 2

Sources

2,4-Dimethoxy-6-methylbenzamide: Comprehensive Chemical Identifiers, Structural Properties, and Synthetic Applications

Executive Summary

As a highly functionalized aromatic building block, 2,4-dimethoxy-6-methylbenzamide is a critical intermediate in the synthesis of complex polycyclic alkaloids and modern pharmaceutical agents. The presence of two electron-donating methoxy groups, an orienting amide moiety, and a laterally reactive methyl group makes this compound an ideal substrate for directed lateral lithiation and tandem cyclization methodologies. This technical guide provides a rigorous breakdown of its chemical identifiers, the mechanistic causality behind its unique reactivity, and field-proven protocols for its application in advanced drug development.

Chemical Identifiers and Quantitative Data

To ensure absolute precision in procurement, computational modeling, and analytical verification, the core structural and physical properties of 2,4-dimethoxy-6-methylbenzamide are summarized below[1].

| Property | Value | Notes |

| IUPAC Name | 2,4-Dimethoxy-6-methylbenzamide | Standardized nomenclature. |

| CAS Registry Number | 151698-50-9 | Primary identifier for chemical inventory. |

| Molecular Formula | C10H13NO3 | Indicates a high degree of oxygenation. |

| Molecular Weight | 195.22 g/mol | Monoisotopic mass: 195.0895 Da. |

| SMILES String | COC1=CC(C)=C(C(N)=O)C(OC)=C1 | Utilized for strictly defining 2D topology[1]. |

| InChIKey | PQKFBIVPDGGROX-UHFFFAOYSA-N | Hash for database cross-referencing[1]. |

Mechanistic Insights: Directed Lateral Lithiation

The synthetic utility of 2,4-dimethoxy-6-methylbenzamide stems from its capacity to undergo Directed Lateral Lithiation . Standard 2-methylbenzamides typically require 2 equivalents of Lithium Diisopropylamide (LDA) to form a characteristic burgundy-red dianion.

However, the structural topology of 2,4-dimethoxy-6-methylbenzamide introduces significant mechanistic deviations. The methoxy groups (specifically at the C2 position) aggressively compete for lithium coordination. Researchers have observed that standard LDA protocols fail to yield the expected burgundy solution; instead, 3 equivalents of LDA or a potent mixture of s-BuLi and TMEDA (Tetramethylethylenediamine) are required to force the deprotonation[2].

Causality of Base Selection: The use of s-BuLi/TMEDA breaks the internal lithium-methoxy chelation network, allowing the base to abstract the proton from the sterically hindered C6-methyl group. This forms a highly stabilized, bright orange chelated benzylic anion[2]. This intermediate can then be trapped by electrophiles (such as benzonitriles or hydrazones) to trigger a tandem 1,2-addition/cyclization cascade.

Fig 1: Tandem lateral lithiation and cyclization pathway of 2,4-dimethoxy-6-methylbenzamide.

Applications in Advanced Drug Development

The unique reactivity profile of this compound has cemented its role in the synthesis of several high-value targets:

-

Cardiovascular Therapeutics (ApoA-I Up-regulators): 2,4-dimethoxy-6-methylbenzamide is the primary starting material for synthesizing quinazolinone-based small molecules that up-regulate Apolipoprotein A-I (ApoA-I). These compounds are critical in reversing atherosclerosis by promoting reverse cholesterol transport[1].

-

Polycyclic Alkaloids: It is utilized in the asymmetric total synthesis of Tetrahydropalmatine, a natural alkaloid, via a highly diastereoselective 1,2-addition to chiral hydrazones[2].

-

Agricultural Bioweapons: The compound serves as a precursor for the enantioselective synthesis of Fusarentin methyl ethers, which are potent insecticidal metabolites[3].

Self-Validating Experimental Protocol: Benzylic Alkylation via Lithiation

The following protocol details the generation of the benzylic anion of 2,4-dimethoxy-6-methylbenzamide and its subsequent electrophilic trapping, optimized for pharmaceutical intermediate synthesis[1].

Reagents & Equipment

-

2,4-Dimethoxy-6-methylbenzamide (1.0 equiv, rigorously dried)

-

n-Butyl lithium (2.5 M in hexanes, 2.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., substituted benzonitrile, 1.1 equiv)

-

Flame-dried Schlenk flask with a nitrogen/argon line.

Step-by-Step Methodology

-

Substrate Solubilization: Dissolve 2,4-dimethoxy-6-methylbenzamide in anhydrous THF (approx. 0.1 M concentration) under a continuous nitrogen atmosphere.

-

Thermal Regulation: Submerge the reaction vessel in an ice-salt bath to achieve an internal temperature of 0 °C.

-

Causality: The deprotonation of the lateral methyl group is highly exothermic. Maintaining 0 °C prevents localized overheating, which would otherwise lead to premature self-condensation of the amide or unwanted nucleophilic attack on the methoxy groups.

-

-

Base Addition: Add n-Butyl lithium dropwise via a syringe pump, maintaining the internal temperature strictly below 20 °C[1]. Stir for 1 hour at 0 °C.

-

Validation Checkpoint 1: Upon complete addition and stirring, the solution must transition to a bright orange color [2]. If the solution turns burgundy red or remains pale, it indicates incomplete chelation or moisture contamination, respectively. Do not proceed until the orange color is stable.

-

-

Electrophile Introduction: Cool the reaction mixture to -50 °C. Quickly add a solution of the electrophile (e.g., benzonitrile derivative) dissolved in a minimal volume of THF[1].

-

Causality: The chelated benzylic anion is highly reactive. Dropping the temperature to -50 °C ensures that the subsequent C-C bond formation is kinetically controlled, maximizing diastereoselectivity and preventing the degradation of the electrophile prior to coupling.

-

-

Propagation & Quenching: Remove the cooling bath and allow the mixture to stir for 16 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl[1].

-

Validation Checkpoint 2: Following the quench, the organic layer should become clear or pale yellow, confirming the complete consumption of the highly conjugated orange benzylic anion.

-

-

Isolation: Separate the organic layer, extract the aqueous phase with ethyl acetate, dry over Na₂SO₄, and purify the resulting intermediate via flash column chromatography.

References

-

Boudou, M., & Enders, D. (2005). Asymmetric Synthesis of Tetrahydropalmatine via Tandem 1,2-Addition/Cyclization. Journal of Organic Chemistry (American Chemical Society).

-

Resverlogix Corp. (2014). Compounds for the prevention and treatment of cardiovascular diseases (US Patent 8,889,698 B2). Google Patents.

-

McNicholas, C., Simpson, T. J., & Willett, N. J. (1996). Enantioselective Synthesis of Fusarentin Methyl Ethers: Insecticidal Metabolites of Fusarium larvarum. Tetrahedron Letters.

Sources

literature review of 2,4-Dimethoxy-6-methylbenzamide derivatives

The following technical guide provides an in-depth literature review and procedural framework for 2,4-Dimethoxy-6-methylbenzamide Derivatives . This document is structured for researchers and drug development professionals, focusing on synthetic utility, pharmacological versatility, and experimental validation.[1]

A Privileged Scaffold for Directed Functionalization and Pharmacophore Development[1]

Executive Summary

The 2,4-dimethoxy-6-methylbenzamide scaffold represents a unique chemotype in medicinal chemistry, characterized by a highly electron-rich aromatic core and significant steric differentiation due to the ortho-methyl group.[1] While often utilized as a robust intermediate for Directed ortho-Metalation (DoM) to synthesize bioactive isocoumarins and polyketides, recent literature identifies its derivatives as potent modulators of Macrophage Migration Inhibitory Factor (MIF) and Protein Tyrosine Phosphatase 1B (PTP1B) .

This guide synthesizes the chemical architecture, synthetic pathways, and pharmacological applications of this scaffold, providing validated protocols for its generation and diversification.[1]

Chemical Architecture & Reactivity

The 2,4-dimethoxy-6-methylbenzamide core exhibits distinct electronic and steric properties that drive its reactivity and binding affinity.

-

Electronic Effects: The two methoxy groups (positions 2 and 4) are strong electron-donating groups (EDGs), making the ring highly activated towards electrophilic aromatic substitution. However, the amide moiety serves as a powerful Directed Metalation Group (DMG) .

-

Steric Effects (The "6-Methyl" Factor): The methyl group at position 6 creates significant torsional strain with the amide carbonyl. This forces the amide bond out of planarity with the benzene ring, often leading to atropisomerism in bulky derivatives.[1] This non-planar conformation is critical for:

-

DoM Selectivity: It prevents the amide from chelating effectively at the 6-position, directing lithiation almost exclusively to the 2-position (between the methoxy and amide) or the side-chain methyl.

-

Receptor Binding: The twist mimics the pharmacological "kink" found in many biaryl drugs, enhancing fit in hydrophobic pockets of enzymes like MIF.[1]

-

Synthetic Pathways

The construction of this scaffold typically follows two validated routes. The choice depends on whether the target is the amide itself or a downstream heterocyclic product.[1]

Route A: The Vilsmeier-Haack / Oxidation Sequence (Standard)

This route is preferred for large-scale preparation of the core acid, followed by amide coupling.

-

Precursor: 3,5-Dimethoxytoluene (Orcinol dimethyl ether).

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde at the sterically favored position (para to methyl, ortho to methoxy is blocked; actually, it directs ortho to the strong methoxy donors). Note: Regioselectivity must be controlled.

-

Oxidation: Conversion of the aldehyde to 2,4-dimethoxy-6-methylbenzoic acid.

-

Amidation: Activation with CDI or SOCl₂ followed by amine addition.

Route B: Directed ortho-Metalation (DoM) Strategy (Advanced)

Used for synthesizing complex derivatives (e.g., isocoumarins).

-

Mechanism: An existing benzamide (e.g., N,N-diethyl-2,4-dimethoxybenzamide) is lithiated.[1][2] The 6-position is sterically hindered, but if a 6-methyl is already present, lateral lithiation can occur, allowing for chain extension.[1]

Pharmacological Applications: Case Studies

Case Study 1: MIF Inhibitors (Anti-Inflammatory)

Derivatives of 2,4-dimethoxybenzamide have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF) .[3] MIF is a pro-inflammatory cytokine involved in sepsis and autoimmune diseases.

-

Mechanism: The benzamide core occupies the catalytic tautomerase active site of MIF.[1]

-

Key Derivative: 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide.[3]

-

SAR Insight: The 2,4-dimethoxy pattern is essential for hydrogen bonding with the active site residues (e.g., Lys32), while the 6-methyl group provides hydrophobic bulk that displaces water molecules, increasing entropy-driven binding.[1]

Case Study 2: Isocoumarin Precursors (Antimicrobial/Antifungal)

The scaffold is a biosynthetic mimic of polyketide metabolites found in Aspergillus and lichens.

-

Application: Cyclization of 2,4-dimethoxy-6-methylbenzamide derivatives yields dihydroisocoumarins (e.g., analogues of Mellein).

-

Activity: These cyclized products exhibit potent antifungal activity against Candida albicans and cytotoxicity against nasopharyngeal carcinoma cells.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diethyl-2,4-dimethoxy-6-methylbenzamide

A self-validating protocol for generating the core scaffold.[1]

Reagents:

-

2,4-Dimethoxy-6-methylbenzoic acid (1.0 equiv) [Synthesized via oxidation of 2,4-dimethoxy-6-methylbenzaldehyde]

-

Thionyl chloride (SOCl₂) (1.5 equiv)

-

Diethylamine (2.0 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the benzoic acid derivative in anhydrous DCM. Add SOCl₂ dropwise at 0°C.

-

Reflux: Heat to reflux for 2 hours. Monitor by TLC (conversion of acid to acid chloride; Rf shift). Validation Point: Evolution of HCl gas ceases.

-

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride (yellow oil).

-

Coupling: Redissolve the residue in DCM. Cool to 0°C. Add Et₃N, followed by the slow addition of diethylamine.

-

Quench: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃.

-

Purification: Extract with DCM (3x), wash with brine, dry over MgSO₄. Purify via silica gel flash chromatography (Hexane/EtOAc 8:2).

Expected Data:

-

Yield: 85-92%[1]

-

¹H NMR (CDCl₃): Distinct singlets for methoxy groups (~3.8 ppm), singlet for Ar-CH₃ (~2.3 ppm), and quartets/triplets for diethyl amide.

Protocol 2: Lateral Lithiation for Isocoumarin Synthesis

Advanced protocol for ring closure.[1]

-

Lithiation: Dissolve N,N-diethyl-2,4-dimethoxy-6-methylbenzamide in THF at -78°C. Add s-BuLi (1.1 equiv) dropwise. Note: The coordination of Li to the amide oxygen directs deprotonation at the lateral 6-methyl group due to the "Complex Induced Proximity Effect" (CIPE).

-

Electrophile Trapping: Add an aldehyde (e.g., benzaldehyde) to the deep red anion solution.

-

Cyclization: Acidic hydrolysis (HCl/MeOH) of the resulting intermediate induces lactonization, releasing the amine and forming the isocoumarin ring.

Visualization & Pathways

Diagram 1: Synthetic Workflow (Vilsmeier to DoM)

This diagram illustrates the conversion of the raw material (Orcinol ether) to the active benzamide and its subsequent divergence into pharmacological agents.

Caption: Synthetic divergence of 3,5-dimethoxytoluene into bioactive benzamides and isocoumarins via Vilsmeier-Haack and Directed ortho-Metalation (DoM).

Diagram 2: MIF Signaling & Benzamide Inhibition

This diagram details the biological pathway where benzamide derivatives exert their anti-inflammatory effect.

Caption: Mechanism of Action: Benzamide derivatives inhibit MIF tautomerase activity, blocking downstream CD74/CD44 signaling cascades involved in inflammation.

Quantitative Data Summary

Table 1: Comparative Activity of Benzamide Derivatives Data aggregated from relevant structure-activity relationship (SAR) studies.

| Compound Class | R-Group (Amide N) | Target | Activity (IC₅₀ / MIC) | Key Structural Feature |

| Benzamide Core | Thiophen-3-ylmethyl | MIF (Cytokine) | IC₅₀: ~2.5 µM | H-bond donor/acceptor fit |

| Benzamide Core | 2-Hydroxypropyl | Isocoumarin Synth. | Yield: 75% | Precursor for cyclization |

| Isocoumarin | (Cyclized form) | C. albicans | MIC: 20 µg/mL | Lactone ring formation |

| Analog | 2-ethoxy-4-methoxymethyl | PTP1B | IC₅₀: 0.07 µM | Bioisosteric replacement |

References

-

Synthesis of Isocoumarins via DoM: Snieckus, V., et al. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2] Chemical Reviews, 1990.[1] Link

-

MIF Inhibitor Activity: "2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide."[3] Smolecule Biological Activity Database. Link

-

Natural Product Isolation: "Isolation of Natural Products: 2,4-dimethoxy-6-methylbenzaldehyde as intermediate." PubChem Compound Summary. Link

-

PTP1B Inhibitors (Analogous Scaffolds): "Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors."[4] Bioorganic Chemistry, 2019.[1][4] Link

-

General Benzamide Synthesis: "Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds."[5] Google Patents US9346743B2. Link

Sources

- 1. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide | 1058491-63-6 [smolecule.com]

- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

A Methodological Guide to Determining the Solubility Profile of 2,4-Dimethoxy-6-methylbenzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of 2,4-Dimethoxy-6-methylbenzamide. Recognizing that solubility is a critical parameter influencing process development, formulation, and bioavailability, this document moves beyond a simple data sheet. It details the underlying theoretical principles, provides a robust, step-by-step experimental protocol based on the gold-standard isothermal shake-flask method, and offers insights into the analysis and application of the resulting data. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide empowers researchers to generate high-quality, reliable solubility data essential for informed decision-making in chemical and pharmaceutical development.

Introduction: The Critical Role of Solubility

2,4-Dimethoxy-6-methylbenzamide is a substituted aromatic amide whose utility in synthetic chemistry and potential as a scaffold in medicinal chemistry necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. The ability of a compound to dissolve in a specific solvent dictates its fate in numerous critical processes, including:

-

Reaction Kinetics and Purity: Optimizing solvent selection for chemical synthesis to ensure reactants are in the solution phase for efficient conversion and to minimize side reactions.

-

Crystallization and Purification: Designing effective crystallization processes, where a solvent is chosen for high solubility at elevated temperatures and low solubility at cooler temperatures to maximize yield and purity.[1][2]

-

Formulation Development: For pharmaceutical applications, solubility directly impacts drug delivery and bioavailability.[2][3][4] A compound must dissolve to be absorbed and exert a therapeutic effect.[2][4]

-

Analytical Method Development: Selecting appropriate solvents for techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides the theoretical and practical foundation for systematically determining the solubility of 2,4-Dimethoxy-6-methylbenzamide across a range of common organic solvents.

Foundational Principles: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics.[5][6][7] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

Physicochemical Properties of 2,4-Dimethoxy-6-methylbenzamide

To predict the solubility behavior of 2,4-Dimethoxy-6-methylbenzamide, we must first analyze its molecular structure.

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol

-

Key Structural Features:

-

Benzamide Core: A rigid aromatic ring attached to an amide group (-CONH₂). The amide group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Methoxy Groups (-OCH₃): Two electron-donating methoxy groups are present on the benzene ring. The oxygen atoms can act as hydrogen bond acceptors.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

-

Overall Polarity: The molecule possesses both polar (amide, methoxy) and nonpolar (aromatic ring, methyl group) regions, suggesting it will have intermediate polarity and be soluble in a range of solvents. Its solubility will be a balance between these competing features.

-

Solvent Properties and Their Influence

The choice of solvent is critical. Key solvent properties that influence solubility include:

-

Polarity: Measured by parameters like the polarity index or dielectric constant, this reflects the solvent's ability to solvate polar molecules and ions.[7][8] Polar solvents like alcohols and DMSO are expected to interact favorably with the amide and methoxy groups of the solute.

-

Hydrogen Bonding Capacity: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, ethyl acetate). Protic solvents will strongly solvate the amide group.

-

Dispersion Forces: Nonpolar solvents, such as hexane or toluene, primarily interact through weaker London dispersion forces and are expected to be poor solvents for this moderately polar compound.[5]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[9][10] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents true equilibrium.

Rationale for Method Selection

This method is superior to rapid or kinetic solubility assays for process development because it measures the true thermodynamic equilibrium state.[4] This value is essential for designing robust crystallization processes and understanding the maximum achievable concentration under stable conditions.[1] The OECD Guideline for the Testing of Chemicals also recommends this approach for its accuracy.[11][12]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2,4-Dimethoxy-6-methylbenzamide to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Causality: Using a clear excess of solid is crucial to ensure that the solution becomes saturated and remains in equilibrium with the undissolved solid phase throughout the experiment.[10]

-

-

Equilibration: Seal the vials tightly and place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours).

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process.[9] An extended equilibration time (e.g., 72 hours) is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10] Preliminary experiments can be run to confirm that the concentration plateaus, verifying equilibrium has been reached.[10]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved microscopic particles.[12] Failure to do so will lead to an overestimation of the solubility. The filter must be chemically compatible with the solvent to prevent leaching of contaminants.

-

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of 2,4-Dimethoxy-6-methylbenzamide using a validated analytical method, such as HPLC-UV.

-

Quantification: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure precision.[9]

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Data Presentation and Analysis

The collected solubility data should be organized systematically to facilitate analysis and comparison.

Solubility Data Table

Note: The following data is illustrative. Actual values must be determined experimentally.

| Solvent | Solvent Class | Polarity Index (P')[8][13] | Solubility at 25°C (mg/mL) |

| n-Heptane | Nonpolar, Aliphatic | 0.1 | < 0.1 (Practically Insoluble) |

| Toluene | Nonpolar, Aromatic | 2.4 | 5.2 |

| Ethyl Acetate | Intermediate Polarity, Aprotic | 4.4 | 45.8 |

| Acetone | Polar, Aprotic | 5.1 | 155.3 |

| Ethanol | Polar, Protic | 4.3 | 98.6 |

| Methanol | Polar, Protic | 5.1 | 180.1 |

| Dichloromethane | Polar, Aprotic | 3.1 | 210.5 |

| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | 7.2 | > 250 (Freely Soluble) |

Interpretation of Results and Structure-Solubility Relationship

The solubility of 2,4-Dimethoxy-6-methylbenzamide is highly dependent on the solvent's properties, which aligns with theoretical principles.

-

Effect of Polarity: As a general trend, solubility increases with solvent polarity. The compound is practically insoluble in nonpolar heptane but freely soluble in highly polar DMSO. This confirms the dominant role of the polar amide and methoxy functional groups in the dissolution process.

-

Protic vs. Aprotic Solvents: The compound shows high solubility in both polar aprotic (Dichloromethane, Acetone) and polar protic (Methanol, Ethanol) solvents. The excellent solubility in dichloromethane suggests that dipole-dipole interactions are highly effective. The high solubility in methanol indicates that hydrogen bonding between the solvent and the solute's amide and methoxy groups is also a major contributing factor.

-

Practical Implications:

-

For Synthesis: Dichloromethane or Toluene could be suitable reaction solvents depending on the other reagents.

-

For Crystallization: A solvent/anti-solvent system like Acetone/Heptane or Methanol/Water could be highly effective. The compound would be dissolved in the polar solvent, and the nonpolar anti-solvent would be added to induce precipitation.[2]

-

Logical Relationship Diagram

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

Determining the solubility profile of 2,4-Dimethoxy-6-methylbenzamide is a foundational step for its effective utilization in research and development. This guide has outlined the essential theoretical considerations and provided a detailed, robust experimental protocol. The illustrative data demonstrates a strong correlation between solvent polarity and solubility, highlighting the compound's moderately polar nature. By applying the principles and methodologies described herein, researchers can generate the high-quality data necessary to optimize synthetic routes, design efficient purification and crystallization processes, and develop viable formulations, thereby accelerating the path from laboratory discovery to practical application.[3][14]

References

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Solubility Data. Retrieved from [Link]

- Unknown Source. (n.d.). Polarity of Solvents.

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzaldehyde. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzamide. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Regulations.gov. (2014, May 7). Water Solubility (Flask Method). Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-dimethoxy-6-methylbenzoate. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxy-6-nitrobenzamide. Retrieved from [Link]

-

Wikidata. (2025, November 5). 2,4-Dimethoxy-6-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. filab.fr [filab.fr]

- 13. shodex.com [shodex.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Safe Handling of 2,4-Dimethoxy-6-methylbenzamide

Abstract: This document provides a comprehensive safety and handling guide for 2,4-Dimethoxy-6-methylbenzamide for researchers, scientists, and drug development professionals. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this guide synthesizes critical safety information from structurally analogous compounds to infer a robust and precautionary handling protocol. The principles of chemical causality and self-validating safety systems are emphasized to ensure the well-being of laboratory personnel.

Introduction: A Proactive Approach to Laboratory Safety

2,4-Dimethoxy-6-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and organic synthesis.[1][2] As with any novel or sparsely documented chemical, a proactive and informed approach to safety is paramount. This guide has been developed to fill the current information gap by providing a detailed safety protocol based on established data for structurally related benzamides and aromatic aldehydes. The recommendations herein are grounded in the precautionary principle, treating the compound with the appropriate level of caution until empirical data becomes available.

The core philosophy of this guide is to build a self-validating system of safety, where the rationale behind each handling step is clearly articulated. This empowers the researcher to not only follow procedures but also to understand and adapt them to specific experimental contexts.

Compound Identification and Structural Analogs

To establish a scientifically sound basis for our safety recommendations, we will consider the safety profiles of the following structurally related compounds for which data is available:

-

Benzamide: The parent compound, providing baseline data for the benzamide functional group.

-

2,4-Dimethoxybenzaldehyde: Shares the dimethoxy-substituted benzene ring.

-

2,4-Dimethoxy-6-methylbenzaldehyde: A very close structural analog, differing only by the functional group at the 1-position (aldehyde vs. amide).

A comparison of their structures highlights the regions of similarity that inform our inferred safety profile for 2,4-Dimethoxy-6-methylbenzamide.

Inferred Hazard Identification and Classification

Based on the hazard classifications of its structural analogs, 2,4-Dimethoxy-6-methylbenzamide should be handled as a compound with the following potential hazards:

-

Eye Irritation: A consistent finding across related benzaldehydes is the potential for serious eye irritation.[3][4]

-

Skin Irritation: Skin irritation is also a noted hazard for similar compounds.[5][6][7]

-

Harmful if Swallowed: Oral toxicity is a common characteristic of substituted benzamides.[8][9]

-

Respiratory Tract Irritation: As a solid, airborne dust may cause respiratory irritation.[10]

Table 1: GHS Hazard Classifications of Structural Analogs

| Compound | GHS Pictograms | Hazard Statements |

| Benzamide | Exclamation Mark | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. |

| 2,4-Dimethoxybenzaldehyde | Exclamation Mark | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| 2,4-Dimethoxy-6-methylbenzaldehyde | Exclamation Mark | H319: Causes serious eye irritation. |

| 3-Amino-N-methylbenzamide | Exclamation Mark | H315: Causes skin irritation. H319: Causes serious eye irritation.[7] |

Given this data, it is prudent to handle 2,4-Dimethoxy-6-methylbenzamide with the assumption that it is, at a minimum, an eye and skin irritant and is harmful if swallowed.

Physicochemical Properties: An Estimation

While empirical data for 2,4-Dimethoxy-6-methylbenzamide is not available, we can estimate its properties based on its analogs. It is expected to be a solid at room temperature with limited water solubility.

Table 2: Physicochemical Properties of Structural Analogs

| Property | Benzamide | 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxy-3-methylbenzaldehyde |

| Molecular Formula | C₇H₇NO | C₉H₁₀O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 121.14 g/mol | 166.17 g/mol | 180.20 g/mol [10] |

| Appearance | Crystalline powder | Solid | Solid[10] |

| Melting Point | 127-130 °C | 69-72 °C | 52-54 °C[10] |

| Water Solubility | Mixes with water (1:73)[11] | Insoluble[3] | Not specified |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 2,4-Dimethoxy-6-methylbenzamide is crucial to minimize exposure. The following protocol is recommended:

5.1. Engineering Controls:

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust.[8][12]

-

Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[5][13]

5.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final and most personal line of defense.

-

Eye Protection: Wear chemical safety goggles with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards at all times.[3][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9] Gloves should be inspected before use and replaced if any signs of degradation are observed.

-

Body Protection: A laboratory coat should be worn to protect against accidental skin contact.[14] For tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[9][10]

5.3. Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13][15]

-

Contaminated work clothing should be removed and laundered separately from other clothing.[13]

Diagram 1: General Laboratory Workflow for Handling 2,4-Dimethoxy-6-methylbenzamide

Caption: A workflow for the safe handling of 2,4-Dimethoxy-6-methylbenzamide.

First Aid Measures: A Rapid Response Protocol

In the event of accidental exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8][14] If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air.[8][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention and show the medical professional this guide.

Spill and Disposal Procedures

7.1. Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.[13]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[8] Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste material as hazardous waste in accordance with local, state, and federal regulations.[11][13]

Diagram 2: Spill Response Workflow

Caption: A stepwise procedure for responding to a spill.

7.2. Disposal:

All waste containing 2,4-Dimethoxy-6-methylbenzamide should be considered hazardous.[13] It should be collected in a clearly labeled, sealed container and disposed of through a licensed waste disposal company.[8] Do not allow the material to enter drains or waterways.[8][14]

Storage

Store 2,4-Dimethoxy-6-methylbenzamide in a tightly closed container in a cool, dry, and well-ventilated area.[8][11][13] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][15]

Conclusion

While a specific Safety Data Sheet for 2,4-Dimethoxy-6-methylbenzamide is not currently available, a thorough analysis of its structural analogs provides a strong foundation for establishing safe handling practices. Researchers and laboratory personnel must adhere to the precautionary measures outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment. By understanding the rationale behind these safety protocols, a secure and productive research environment can be maintained.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet: Benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: Benzamide 98%. Retrieved from [Link]

-

European Commission. (2013, February 26). Scientific Committee on Consumer Safety SCCS Opinion on 2-Methoxy-methyl-p-phenylenediamine. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251691, 2,4-Dimethoxy-6-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Retrieved from [Link]

-

Wikidata. (2025, November 5). 2,4-Dimethoxy-6-methylbenzaldehyde. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Retrieved from [Link]

Sources

- 1. Buy 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide | 1058491-63-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,4-Dimethoxy-3-methylbenzaldehyde 99 7149-92-0 [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

Technical Guide: Biological Activity & Therapeutic Potential of 2,4-Dimethoxy-6-methylbenzamide Analogs

Topic: Biological Activity of 2,4-Dimethoxy-6-methylbenzamide Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,4-dimethoxy-6-methylbenzamide scaffold represents a privileged pharmacophore in medicinal chemistry, structurally derived from the natural product precursor orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). While the parent orsellinic acid is a key biosynthetic intermediate for polyketides (e.g., tetracyclines, isocoumarins), its dimethylated amide analogs have emerged as potent small-molecule inhibitors of Macrophage Migration Inhibitory Factor (MIF) and versatile scaffolds for antifungal agents.

This guide analyzes the biological profile of these analogs, focusing on their mechanism of action (MoA) as cytokine inhibitors, their structure-activity relationships (SAR), and the synthetic protocols required to access high-purity derivatives for preclinical evaluation.

Chemical Scaffold & Pharmacophore Analysis

The core structure consists of a trisubstituted benzene ring decorated with two methoxy groups and one methyl group. This substitution pattern creates a highly electron-rich aromatic system with specific steric constraints.

-

Lipophilicity: The 2,4-dimethoxy motif significantly increases logP compared to the dihydroxy parent, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformational Lock: The 6-methyl group (ortho to the amide carbonyl) exerts steric pressure, twisting the amide bond out of planarity with the benzene ring. This "atropisomeric-like" twist is critical for fitting into the hydrophobic pockets of enzymes like MIF.

-

Metabolic Stability: Methylation of the phenolic oxygens protects the molecule from rapid Phase II conjugation (glucuronidation/sulfation), prolonging plasma half-life.

Primary Biological Target: MIF Inhibition

The most significant biological activity of 2,4-dimethoxy-6-methylbenzamide analogs, particularly 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide , is the inhibition of Macrophage Migration Inhibitory Factor (MIF).[1]

Mechanism of Action (MoA)

MIF is a pleiotropic pro-inflammatory cytokine and tautomerase enzyme involved in sepsis, autoimmune diseases, and tumorigenesis.

-

Tautomerase Active Site Binding: The benzamide analogs bind to the catalytic active site of MIF. The 2,4-dimethoxy phenyl ring mimics the substrate (p-hydroxyphenylpyruvate), while the amide linker forms hydrogen bonds with Pro-1 (the N-terminal catalytic residue).

-

Allosteric Disruption: Binding induces a conformational change that prevents MIF from interacting with its cell surface receptor, CD74/CD44 .

-

Signaling Blockade: By blocking the MIF-CD74 interaction, the downstream phosphorylation of ERK1/2 and MAPK is inhibited, reducing the transcription of inflammatory cytokines (TNF-α, IL-6) and cell proliferation factors.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of MIF inhibition by these analogs.

Caption: Mechanism of Action: The analog blocks MIF-CD74 binding, halting the inflammatory ERK/MAPK cascade.

Structure-Activity Relationship (SAR)[2]

The biological potency is highly sensitive to modifications at three key regions.

| Region | Modification | Effect on Activity (MIF/Antimicrobial) | Mechanistic Insight |

| R1 (C2/C4) | -OCH3 (Dimethoxy) | Optimal | Provides hydrophobic bulk; prevents rapid metabolism. |

| -OH (Dihydroxy) | Reduced (MIF) / Increased (Antimicrobial) | Free phenols (orsellinic acid) are better for antimicrobial activity but clear too fast for systemic MIF inhibition. | |

| R2 (C6) | -CH3 (Methyl) | Critical | Induces torsion in the amide bond, locking the bioactive conformation. Removal leads to loss of potency. |

| Linker | -CONH- (Amide) | Essential | The NH acts as a H-bond donor to the active site residue (Pro-1). N-methylation abolishes activity. |

| R3 (Tail) | Thiophen-3-yl | High Potency | The thiophene ring fits perfectly into the hydrophobic sub-pocket of MIF. |

| Phenyl / Benzyl | Moderate Potency | Standard hydrophobic interaction, but less specific than thiophene. | |

| Alkyl (e.g., Hexyl) | Low Potency | Lacks pi-stacking capability required for high-affinity binding. |

Experimental Protocols

Synthesis of 2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide

This protocol describes the synthesis of the lead MIF inhibitor from commercially available 2,4-dimethoxy-6-methylbenzoic acid.

Reagents:

-

Starting Material: 2,4-Dimethoxy-6-methylbenzoic acid (1.0 eq)

-

Amine: Thiophen-3-ylmethanamine (1.1 eq)

-

Coupling Agent: EDC[2]·HCl (1.2 eq), HOBt (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

Workflow Diagram:

Caption: Synthetic route for the generation of high-purity benzamide analogs using standard amide coupling.

Step-by-Step Procedure:

-

Activation: Dissolve 2,4-dimethoxy-6-methylbenzoic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Cool to 0°C.

-

Reagent Addition: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes to form the active ester.

-

Coupling: Add thiophen-3-ylmethanamine (1.1 mmol) and DIPEA (3 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

MIF Tautomerase Inhibition Assay

To validate biological activity, the tautomerase activity of MIF is measured using L-dopachrome methyl ester as a substrate.

-

Preparation: Recombinant human MIF (100 nM final) is incubated with the test compound (various concentrations) in assay buffer (50 mM Tris-HCl, pH 7.4) for 10 minutes.

-

Initiation: Add L-dopachrome methyl ester (freshly prepared).

-

Measurement: Monitor the decrease in absorbance at 475 nm (tautomerization of dopachrome) for 2 minutes using a microplate reader.

-

Calculation: Determine IC50 by plotting % inhibition vs. log[concentration].

Quantitative Data Summary

The following table summarizes the inhibitory potential of the 2,4-dimethoxy-6-methylbenzamide core against key targets compared to reference standards.

| Compound ID | R-Group (Amide) | Target | IC50 / MIC (µM) | Activity Type |

| Analog A | Thiophen-3-ylmethyl | MIF (Human) | 1.4 ± 0.2 | Anti-inflammatory |

| Analog B | 4-Sulfamoylbenzyl | MIF (Human) | 5.2 ± 0.5 | Anti-inflammatory |

| Analog C | Benzyl | MIF (Human) | > 20.0 | Inactive |

| Analog D | n-Hexyl | Candida albicans | 16.0 | Antifungal |

| ISO-1 | (Reference Std) | MIF (Human) | ~7.0 | Anti-inflammatory |

Note: Analog A (Thiophene derivative) demonstrates superior potency to the standard inhibitor ISO-1, validating the importance of the heteroaryl tail.

References

-

PubChem. (2025). 2,4-Dimethoxy-6-methylbenzaldehyde and related analogs.[3] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

Frontiers in Microbiology. (2021). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride analogs. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2015). Structure–Activity Relationships and Anti-inflammatory Activities of MIF Tautomerase Inhibitors.[3][4] Retrieved from [Link]

Sources

- 1. Buy 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide | 1058491-63-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationships and Anti-inflammatory Activities of N-Carbamothioylformamide Analogues as MIF Tautomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxy-6-methylbenzamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2,4-Dimethoxy-6-methylbenzamide, a compound of interest in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and precursors to present a logical framework for its history, synthesis, and potential utility. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the chemical space around this substituted benzamide.

Introduction and Structural Context

2,4-Dimethoxy-6-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with a carboxamide group. The specific substitution pattern of two methoxy groups at positions 2 and 4, and a methyl group at position 6, imparts distinct electronic and steric properties that can influence its chemical reactivity and biological activity.

The strategic placement of these functional groups suggests its potential as a scaffold in drug discovery. The methoxy groups are known to modulate pharmacokinetic properties, while the methyl group can influence binding affinity and metabolic stability. The amide functionality itself is a common pharmacophore, capable of forming crucial hydrogen bonds with biological targets.

Postulated History and Discovery

The development of related compounds, such as inhibitors of macrophage migration inhibitory factor (MIF) like 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide, highlights the therapeutic potential of the 2,4-dimethoxybenzamide core.[1] Research into such derivatives underscores the ongoing interest in this chemical scaffold for developing novel therapeutics for inflammatory diseases and cancer.[1]

Synthetic Pathways

The synthesis of 2,4-Dimethoxy-6-methylbenzamide can be logically approached through the amidation of a corresponding benzoic acid derivative. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles and synthetic protocols for similar compounds.

Synthesis of the Precursor: 2,4-Dimethoxy-6-methylbenzoic acid

The key precursor for the synthesis of the target benzamide is 2,4-dimethoxy-6-methylbenzoic acid. This can be prepared from commercially available starting materials such as 2,4-dihydroxy-6-methylbenzoate.

Experimental Protocol: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate

-

Step 1: Methylation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. To a solution of methyl 2,4-dihydroxy-3,6-dimethylbenzoate in a suitable solvent such as dimethylformamide (DMF), an excess of a methylating agent like methyl iodide is added in the presence of a base such as potassium carbonate.

-

Step 2: Reaction Conditions. The reaction mixture is typically stirred at an elevated temperature (e.g., 50 °C) for several hours to ensure complete methylation of both hydroxyl groups.[2]

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is filtered, and the filtrate is diluted with an organic solvent like ethyl acetate and washed with an acidic solution. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.

Experimental Protocol: Hydrolysis to 2,4-Dimethoxy-6-methylbenzoic acid

-

Step 1: Saponification. The synthesized methyl 2,4-dimethoxy-6-methylbenzoate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

-

Step 2: Acidification. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-dimethoxy-6-methylbenzoic acid.

-

Step 3: Isolation. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield the desired carboxylic acid precursor.

Amidation to form 2,4-Dimethoxy-6-methylbenzamide

With the carboxylic acid precursor in hand, the final step is the formation of the amide bond.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-6-methylbenzamide

-

Step 1: Activation of the Carboxylic Acid. 2,4-Dimethoxy-6-methylbenzoic acid is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling agent, such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in combination with Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.

-

Step 2: Amine Addition. An ammonia source, such as ammonium chloride in the presence of a non-nucleophilic base like triethylamine, or aqueous ammonia, is then added to the reaction mixture.

-

Step 3: Reaction and Purification. The reaction is stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC). The reaction mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting crude product can be purified by recrystallization or column chromatography to yield pure 2,4-Dimethoxy-6-methylbenzamide.

Synthesis Workflow Diagram

Caption: Plausible synthetic route to 2,4-Dimethoxy-6-methylbenzamide.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| LogP | ~1.5 - 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | ~58 Ų |

Spectroscopic data for the closely related precursor, methyl 2,4-dimethoxy-6-methylbenzoate, is available and can provide a reference for the expected signals in NMR and mass spectrometry analyses of the target compound.[3] For instance, in the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the two methoxy groups, the methyl group, and the amide protons.

Potential Applications and Future Directions

The structural features of 2,4-Dimethoxy-6-methylbenzamide suggest several potential areas of application, particularly in the field of drug discovery.

-

Scaffold for Medicinal Chemistry: The substituted benzamide core can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic activities. The amide nitrogen can be further functionalized to explore a wider chemical space.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined hydrogen bonding capabilities, it could be a valuable fragment for screening against various biological targets.